molecular formula C10H14N2O3S B14852968 2-Cyclopropoxy-4-(methylamino)benzenesulfonamide

2-Cyclopropoxy-4-(methylamino)benzenesulfonamide

Cat. No.: B14852968
M. Wt: 242.30 g/mol
InChI Key: PDKVLKUWVSEGED-UHFFFAOYSA-N
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Description

2-Cyclopropoxy-4-(methylamino)benzenesulfonamide is a chemical compound with the molecular formula C10H14N2O3S It is a derivative of benzenesulfonamide, featuring a cyclopropoxy group and a methylamino group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropoxy-4-(methylamino)benzenesulfonamide typically involves the following steps:

    Formation of the Cyclopropoxy Group: The cyclopropoxy group can be introduced through a nucleophilic substitution reaction. For example, cyclopropyl alcohol can react with a suitable leaving group on the benzene ring.

    Introduction of the Methylamino Group: The methylamino group can be introduced via a nucleophilic substitution reaction using methylamine.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropoxy-4-(methylamino)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert functional groups to their reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as halides, amines, and alcohols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

2-Cyclopropoxy-4-(methylamino)benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting enzymes or receptors.

    Biological Research: It can be used in studies involving enzyme inhibition, protein binding, and cellular assays.

    Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of 2-Cyclopropoxy-4-(methylamino)benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the cyclopropoxy and methylamino groups can enhance binding affinity and specificity. This compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyclopropoxy-3-(methylamino)benzenesulfonamide
  • 4-Cyclopropoxy-2-(methylamino)benzenesulfonamide
  • 2-Cyclopropoxy-4-(methylsulfonamido)benzenesulfonamide

Uniqueness

2-Cyclopropoxy-4-(methylamino)benzenesulfonamide is unique due to its specific substitution pattern on the benzene ring, which can influence its reactivity and binding properties. The presence of both cyclopropoxy and methylamino groups provides a distinct chemical environment that can be exploited in various applications.

This detailed article provides an overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C10H14N2O3S

Molecular Weight

242.30 g/mol

IUPAC Name

2-cyclopropyloxy-4-(methylamino)benzenesulfonamide

InChI

InChI=1S/C10H14N2O3S/c1-12-7-2-5-10(16(11,13)14)9(6-7)15-8-3-4-8/h2,5-6,8,12H,3-4H2,1H3,(H2,11,13,14)

InChI Key

PDKVLKUWVSEGED-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC(=C(C=C1)S(=O)(=O)N)OC2CC2

Origin of Product

United States

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